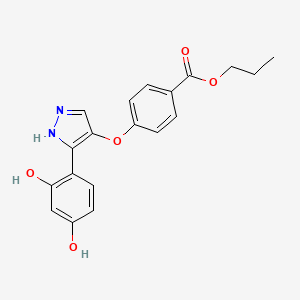

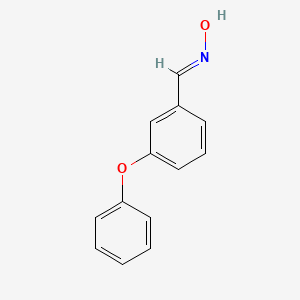

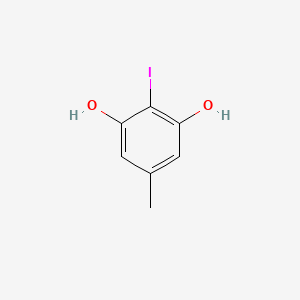

![molecular formula C17H10F3NO4S2 B2399644 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate CAS No. 478081-05-9](/img/structure/B2399644.png)

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate is a compound that has attracted the attention of researchers due to its potential applications in various fields. In

Scientific Research Applications

Synthesis and Chemical Properties

Optically active diaryl(acyloxy)(alkoxy)spiro-λ4-sulfanes, including compounds related to 1,3-benzoxathiol derivatives, have been prepared through dehydration of optically active diaryl sulfoxides. These compounds exhibit significant interest due to their complex molecular structures and potential for stereospecific synthesis. The absolute configurations of these compounds have been determined through X-ray diffraction, highlighting their relevance in understanding stereochemical pathways in chemical synthesis (Szabó et al., 1997).

Biological Activity and Pharmacological Potential

1,3-Benzoxathiol-2-one sulfonamides have been synthesized and evaluated for their ability to inhibit toxic activities of venom from Bothrops jararaca and B. jararacussu snakes. These compounds demonstrated efficacy in inhibiting in vitro and in vivo toxic activities, suggesting a potential for therapeutic applications in treating envenomation and complementing antivenom serum therapy (Chazin et al., 2021).

Novel Applications and Synthetic Pathways

Research on novel N,S-substituted polyhalogenated nitrobutadiene derivatives, including their synthesis and evaluation of antixanthine oxidase, antielastase, and antioxidant activities, showcases the versatility of compounds structurally related to 2-Oxo-1,3-benzoxathiol derivatives. These studies indicate the potential use of such compounds in pharmaceutical and cosmetic industries due to their biological activities (Onul et al., 2018).

Chemical Transformations and Reactivity

The synthesis and thermolysis of compounds like 2H-1,2,3-Benzothiadiazine 1,1-dioxide and 2,1-Benzoxathiin-3-one 1,1-dioxide have been explored, shedding light on the reactivity and stability of these heterocyclic systems. Such studies contribute to our understanding of the chemical properties and potential applications of these compounds in synthesizing more complex molecules (King et al., 1971).

properties

IUPAC Name |

(2-oxo-1,3-benzoxathiol-6-yl) 2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO4S2/c18-11(14(19)20)5-7-26-15-10(2-1-6-21-15)16(22)24-9-3-4-13-12(8-9)25-17(23)27-13/h1-4,6,8H,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZQDFSIKMAXKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)OC2=CC3=C(C=C2)SC(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

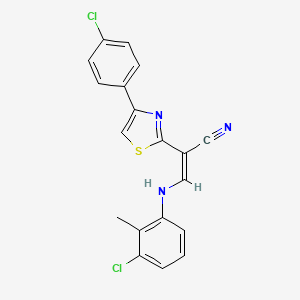

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2399564.png)

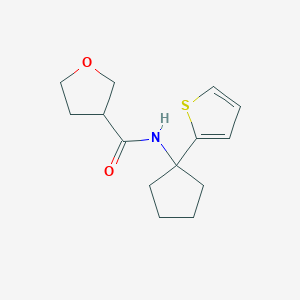

![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)

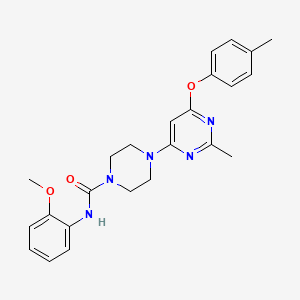

![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)

![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)